molecular formula C15H21NO4 B1526587 (S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate CAS No. 847728-90-9

(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B1526587
CAS No.: 847728-90-9
M. Wt: 279.33 g/mol
InChI Key: LFNXGVQOIUBOOG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative , which suggests that it may interact with enzymes or receptors that recognize or process amino acids.

Mode of Action

It is known that tert-butyloxycarbonyl (boc) protection is a common strategy in peptide synthesis to prevent unwanted reactions . This suggests that the compound may interact with its targets in a way that is influenced by the presence of the Boc group.

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of cell growth and differentiation. The specific pathways affected by this compound would depend on the nature of the dipeptides that it helps to synthesize.

Result of Action

Given its use in dipeptide synthesis , it can be inferred that the compound may contribute to the production of specific dipeptides, which could have various effects depending on their nature and function.

Properties

IUPAC Name

methyl 4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXGVQOIUBOOG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.